

# Cellular Targets of Envonalkib: A Technical Overview for Cancer Research Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Envonalkib |
| Cat. No.:      | B10827855  |

[Get Quote](#)

An In-depth Guide to the Mechanism of Action, Cellular Interactions, and Therapeutic Potential of a Novel Kinase Inhibitor

## Introduction

**Envonalkib** (TQ-B3139) is a potent, next-generation small molecule inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the cellular targets of **Envonalkib**, its mechanism of action, and the preclinical and clinical data supporting its therapeutic application. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and signaling pathways associated with **Envonalkib**'s activity in cancer cell lines.

## Primary Cellular Targets of Envonalkib

**Envonalkib** is a multi-targeted tyrosine kinase inhibitor with primary activity against Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and MET proto-oncogene (c-Met) [1]. These kinases are critical regulators of cell growth, proliferation, and survival, and their aberrant activation through genetic alterations such as chromosomal rearrangements or mutations is a key driver in various cancers, most notably NSCLC.

The ALK gene rearrangement, frequently observed as a fusion with the EML4 gene, results in a constitutively active oncogenic fusion protein that promotes uncontrolled cell proliferation[2].

**Envonalkib**, as a second-generation ALK inhibitor, not only targets the primary ALK fusion

protein but also demonstrates efficacy against a spectrum of known resistance mutations, including L1152R and L1196M, which can emerge after treatment with first-generation inhibitors[2].

## Quantitative Analysis of Envonalkib's Efficacy

The efficacy of **Envonalkib** has been demonstrated in both preclinical and clinical settings. A pivotal Phase III clinical trial (NCT04009317) provided robust quantitative data on its superiority over the first-generation ALK inhibitor, crizotinib, in treatment-naïve, advanced ALK-positive NSCLC patients.

## Clinical Efficacy in ALK-Positive NSCLC (Phase III Trial Data)

| Efficacy Endpoint                                                                    | Envonalkib (n=131)                 | Crizotinib (n=133)                | Hazard Ratio (HR) / p-value                        |
|--------------------------------------------------------------------------------------|------------------------------------|-----------------------------------|----------------------------------------------------|
| Median Progression-Free Survival (PFS)                                               | 24.87 months (95% CI: 15.64–30.36) | 11.60 months (95% CI: 8.28–13.73) | HR = 0.47 (95% CI: 0.34–0.64), p < 0.0001[3][4][5] |
| Confirmed Objective Response Rate (ORR)                                              | 81.68%                             | 70.68%                            | p = 0.056[3][5]                                    |
| Median Duration of Response (DoR)                                                    | 25.79 months (95% CI: 16.53–29.47) | 11.14 months (95% CI: 9.23–16.59) | p = 0.0003[3][5]                                   |
| CNS Objective Response Rate (CNS-ORR) in patients with baseline brain target lesions | 78.95%                             | 23.81%                            | N/A[3][5]                                          |
| 12-month Overall Survival (OS) Rate                                                  | 90.6% (95% CI: 84.0%–94.5%)        | 89.4% (95% CI: 82.8%–93.6%)       | HR = 0.84 (95% CI: 0.48–1.47), p = 0.5741[3][5]    |

## Signaling Pathways Modulated by Envonalkib

**Envonalkib** exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by its target kinases. In the context of ALK-positive NSCLC, the EML4-ALK fusion protein activates several key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways are central to promoting cell proliferation, survival, and angiogenesis. By blocking the kinase activity of the ALK fusion protein, **Envonalkib** effectively shuts down these pro-tumorigenic signals.

[Click to download full resolution via product page](#)**Figure 1:** Simplified ALK Signaling Pathway and the Point of Inhibition by **Envonalkib**.

# Experimental Protocols

While specific preclinical experimental protocols for **Envonalkib** are proprietary, this section outlines the general methodologies typically employed to characterize a novel tyrosine kinase inhibitor.

## In Vitro Kinase Assays

**Objective:** To determine the inhibitory activity of **Envonalkib** against a panel of purified kinases, including ALK, ROS1, and c-Met, and to calculate the half-maximal inhibitory concentration (IC50).

**General Protocol:**

- **Reagents and Materials:** Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- **Procedure:** a. Serially dilute **Envonalkib** to a range of concentrations. b. In a 384-well plate, combine the kinase, substrate, and **Envonalkib** at each concentration. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a luminescence-based detection system. f. Plot the percentage of kinase inhibition against the log of **Envonalkib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cell-Based Proliferation Assays

**Objective:** To assess the anti-proliferative effect of **Envonalkib** on various cancer cell lines, particularly those harboring ALK, ROS1, or c-Met alterations.

**General Protocol:**

- **Cell Lines:** Utilize a panel of cancer cell lines with known genetic backgrounds (e.g., H3122 for EML4-ALK, HCC78 for SLC34A2-ROS1).
- **Procedure:** a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of **Envonalkib** for a specified duration (e.g., 72 hours). c. Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based

assay (e.g., CellTiter-Glo®, Promega). d. Normalize the results to untreated control cells and plot cell viability against the log of **Envonalkib** concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).



[Click to download full resolution via product page](#)

**Figure 2:** A Typical Drug Discovery and Development Workflow for a Kinase Inhibitor like **Envonalkib**.

## Conclusion

**Envonalkib** is a highly potent and selective inhibitor of ALK, ROS1, and c-Met, demonstrating significant anti-tumor activity in preclinical models and superior clinical efficacy in ALK-positive NSCLC compared to first-generation inhibitors. Its ability to overcome known resistance mechanisms and its pronounced activity against central nervous system metastases position it as a valuable therapeutic agent in the management of ALK-driven malignancies. The data presented in this technical guide underscore the robust scientific foundation for the continued investigation and clinical application of **Envonalkib** in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Envonalkib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An Oncological Breakthrough: Envonalkib Outperforms Crizotinib in Treating ALK-Positive Lung Cancer - PharmaFeatures [pharmafeatures.com]

- 3. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Targets of Envonalkib: A Technical Overview for Cancer Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827855#cellular-targets-of-envonalkib-in-cancer-cell-lines>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)